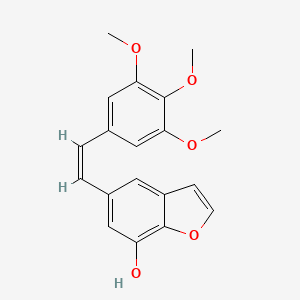![molecular formula C11H9N3S B12891825 4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole CAS No. 62947-14-2](/img/structure/B12891825.png)
4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole is a heterocyclic compound that belongs to the class of pyrazoloisothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyano-3-ethoxy-2-butenethioamide with hydrazine derivatives under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.
Applications De Recherche Scientifique
4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antifungal and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects against various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole involves its interaction with specific molecular targets. For instance, it may inhibit the growth of fungi by interfering with their cell wall synthesis or disrupt bacterial enzymes . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-6-phenyl-6H-pyrazolo[4,3-d]isothiazole: Known for its antifungal activity.
4-Methyl-6-phenyl-6H-pyrazolo[3,4-c]isothiazole: Another isomer with similar biological properties.
Uniqueness
4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
62947-14-2 |
|---|---|
Formule moléculaire |
C11H9N3S |
Poids moléculaire |
215.28 g/mol |
Nom IUPAC |
4-methyl-6-phenylpyrazolo[4,3-d][1,2]thiazole |
InChI |
InChI=1S/C11H9N3S/c1-8-10-7-12-15-11(10)14(13-8)9-5-3-2-4-6-9/h2-7H,1H3 |
Clé InChI |
KFKACXDRAQUVSD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=C1C=NS2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



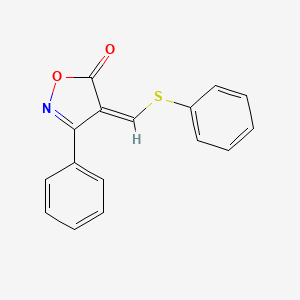
![3-(4-Bromophenyl)benzo[d]isoxazole](/img/structure/B12891763.png)
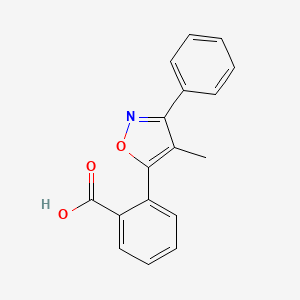

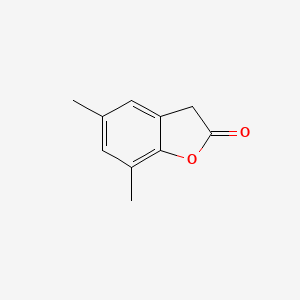
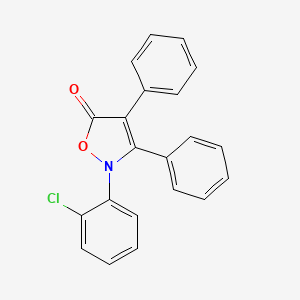

![1-[2-bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B12891783.png)
![1-(4-{4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]phenoxy}phenyl)ethan-1-one](/img/structure/B12891796.png)
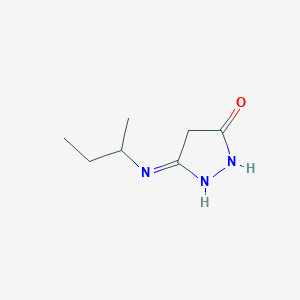
![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)-](/img/structure/B12891827.png)
![2-Methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12891838.png)
